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Compound of Interest

Compound Name: 2,4-Dihydroxy-3-formylquinoline

CAS No.: 529-89-5

Cat. No.: B1496152

Get Quote

Executive Summary & Structural Context[1][2][3][4]
[5][6][7][8]
The compound 2,4-dihydroxy-3-formylquinoline serves as a critical intermediate in the

synthesis of heterocyclic pharmaceuticals, particularly in the development of antimicrobial and

anticancer agents. To accurately interpret its mass spectrum, one must first address its

structural dynamism.[1]

This molecule does not exist statically as a di-hydroxy species.[1] In the gas phase and

solution, it predominantly exhibits keto-enol tautomerism, favoring the 3-formyl-4-hydroxy-2-

quinolinone tautomer. This distinction is vital for predicting ionization sites and fragmentation

triggers.[1]

Structural Dynamics[1]
Nominal Mass: 189 Da[1]
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Molecular Formula:

[1]

Primary Tautomer: 4-hydroxy-2-quinolinone core with a C3-formyl substituent.

Intramolecular Interaction: Strong hydrogen bonding exists between the C4-hydroxyl group

and the C3-formyl oxygen, creating a pseudo-cyclic stability that influences water loss during

fragmentation.

Experimental Protocol: LC-MS/MS Acquisition
To replicate the fragmentation patterns described herein, the following self-validating protocol is

recommended. This workflow ensures the generation of stable precursor ions (

) prior to Collision-Induced Dissociation (CID).

Sample Preparation[1][9]
Stock Solution: Dissolve 1 mg of analyte in 1 mL DMSO (due to low solubility in pure water).

Working Solution: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

Rationale: Formic acid is essential to drive protonation on the amide nitrogen or carbonyl

oxygen, facilitating ESI+ mode.[1]

Instrument Parameters (ESI-QTOF/Triple Quad)
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Parameter Setting Causality/Rationale

Ionization Mode
ESI Positive (

)

The basic nitrogen and

carbonyl oxygens readily

accept protons.

Capillary Voltage 3.5 kV

Optimal for generating a stable

Taylor cone without discharge.

[1]

Cone Voltage 30 V

Sufficient to decluster adducts

but low enough to prevent in-

source fragmentation.

Collision Energy 15–35 eV (Ramp)

A ramp is critical to observe

both the fragile loss of water

and the high-energy ring

contractions.

Precursor Ion 190.05

Corresponds to the protonated

molecule

.

Fragmentation Mechanisms & Pathways[1][3][4][10]
[11][12]
The fragmentation of 2,4-dihydroxy-3-formylquinoline under CID conditions is governed by

three primary pathways: Dehydration, Decarbonylation, and Ring Contraction.

Pathway A: The "Ortho-Effect" Dehydration ( 190 172)
Unlike simple phenols, this molecule exhibits a specific "ortho-effect" due to the proximity of the

C3-formyl group and the C4-hydroxyl group.

Mechanism: The carbonyl oxygen of the formyl group abstracts a proton from the C4-

hydroxyl.[1]

Result: Elimination of a neutral water molecule (
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, 18 Da).[1]

Diagnostic Ion:

172. This peak is often the base peak at lower collision energies (10-15 eV).

Pathway B: Formyl Cleavage & Decarbonylation ( 190
162)
The C3-formyl group is a labile substituent.[1]

Mechanism: Inductive cleavage leads to the loss of carbon monoxide (CO, 28 Da) directly

from the formyl group.

Result: A radical cation or protonated 2,4-dihydroxyquinoline species.[1]

Diagnostic Ion:

162.

Pathway C: Quinoline Ring Contraction ( 162 134)
Following the initial loss of the exocyclic carbonyls, the stable quinolone core undergoes high-

energy fragmentation.

Mechanism: Ejection of the endocyclic carbonyl (C2=O) as CO (28 Da). This typically forces

the heterocyclic ring to contract, often forming an indole-like cation.

Diagnostic Ion:

134.

Visualization of Fragmentation Logic
The following diagram illustrates the step-by-step degradation of the parent ion. The color

coding highlights the stability of the ions (Blue = Stable Parent, Red = High Energy Fragment).

[1]
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Parent Ion [M+H]+
m/z 190

(Protonated 3-formyl-4-hydroxy-2-quinolinone)

Fragment A: Dehydration
m/z 172

[M+H - H2O]+

- H2O (18 Da)
Ortho-Effect

Fragment B: Deformylation
m/z 162

[M+H - CO]+

- CO (28 Da)
Formyl Loss

Fragment C: Radical Loss
m/z 161

[M+H - CHO•]+

- CHO• (29 Da)

Fragment D: Ring Contraction
m/z 134

[m/z 162 - CO]+

- C2H2 (Acetylene equivalent) - CO (28 Da)
Endocyclic Carbonyl Loss

Fragment E: Phenyl Cation
m/z 105

- HCN / Ring Breakup

Click to download full resolution via product page

Caption: Figure 1. ESI+ Fragmentation tree of 2,4-dihydroxy-3-formylquinoline showing

primary losses of water and carbon monoxide leading to ring contraction.

Data Interpretation & Reference Table
When analyzing unknown samples, use the following table to confirm the identity of the 2,4-
dihydroxy-3-formylquinoline scaffold.
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m/z (Observed) Ion Identity Mechanism
Relative
Abundance (Est.)

190.05
Protonated Molecular

Ion
100% (Parent)

172.04

Ortho-effect

dehydration.[1]

Specific to 3-formyl/4-

hydroxy substitution

pattern.[1]

60-80%

162.05
Loss of formyl

carbonyl.
40-50%

144.04
Sequential loss of

water and CO.
20-30%

134.06

Ring Contraction.

Loss of endocyclic CO

from the quinolone

ring.[1]

10-20%

Scientific Validation (Self-Check)
If you observe the peak at 172 but not162, your collision energy is likely too low (<15 eV).[1] If

you observe extensive fragmentation below 120, the energy is too high (>40 eV), causing non-

specific aromatic shattering.[1] The presence of the 172 peak is the primary confirmation of the

3-formyl-4-hydroxy motif; simple quinolones without the 3-formyl group do not exhibit this

intense water loss.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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